Chelerythrine

Content Navigation

CAS Number

Product Name

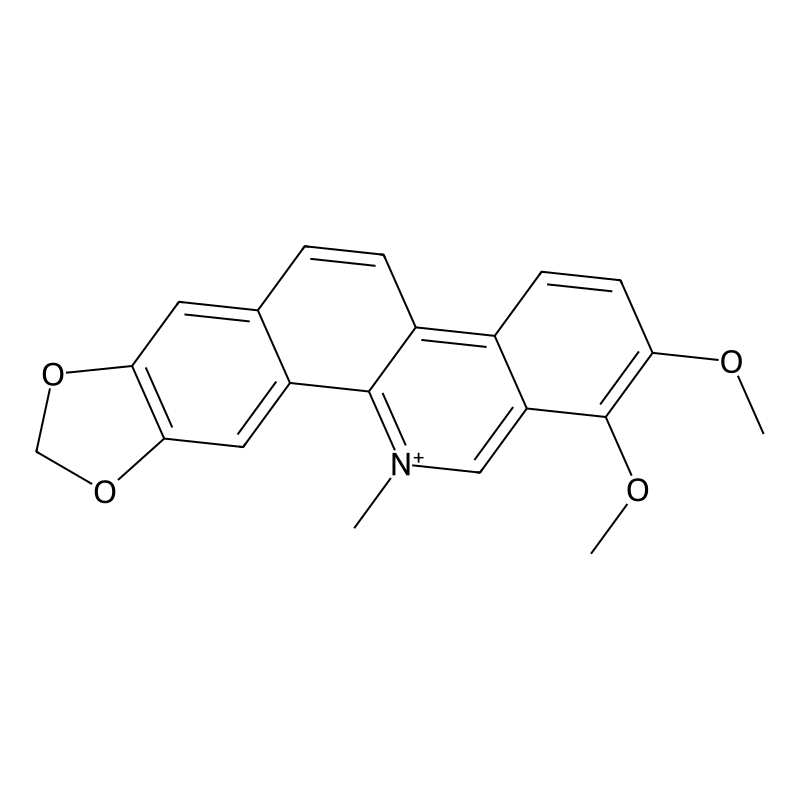

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Chelerythrine (CAS 34316-15-9) is a natural benzophenanthridine alkaloid recognized across pharmaceutical and biochemical research as a highly potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). Unlike broad-spectrum kinase inhibitors that indiscriminately target multiple signaling pathways, chelerythrine specifically interacts with the conserved catalytic domain of PKC, making it an indispensable biochemical tool for isolating PKC-dependent signal transduction. Commercially procured as a free base, it exhibits excellent solubility in aprotic organic solvents such as DMSO, which facilitates the preparation of highly stable, concentrated stock solutions required for in vitro screening, cellular assays, and lipid-based formulation development [1].

Research Fit

Substituting chelerythrine with other common kinase inhibitors or closely related alkaloids routinely compromises assay specificity and downstream data reproducibility. For instance, deploying a pan-kinase inhibitor like staurosporine fails to isolate PKC activity due to its simultaneous, high-affinity inhibition of protein kinase A (PKA) and other kinases at nanomolar concentrations [1]. Similarly, utilizing bisindolylmaleimide (BIM) class inhibitors such as Ro 31-8220 introduces severe confounding variables, as these compounds potently inhibit organic cation transporter 1 (OCT1), artificially disrupting cellular drug uptake mechanisms [2]. Furthermore, failing to distinguish between the chelerythrine free base (CAS 34316-15-9) and its chloride salt (CAS 3895-92-9) can lead to critical formulation failures; the free base is required for high-concentration organic stocks and lipid partitioning, whereas the chloride salt is strictly suited for aqueous environments [3].

Substitution Risk

References

- [1] Liu, Y., et al. (1994). Protein kinase C. Its role in ischemic preconditioning in the rat. Circulation Research, 75(3), 586-590.

- [2] Jouan, E., et al. (2015). Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220. PLOS One, 10(12), e0144667.

- [3] Dvorák, Z., et al. (2006). Quaternary Benzo[c]phenanthridines Sanguinarine and Chelerythrine: A Review of Investigations from Chemical and Biological Studies. Heterocycles, 68(11), 2403-2422.

Kinase Selectivity Profile: Chelerythrine vs. Staurosporine

When isolating PKC-mediated pathways, chelerythrine provides vastly superior selectivity compared to broad-spectrum alternatives like staurosporine. Quantitative assays demonstrate that chelerythrine inhibits PKC with an IC50 of 0.7 µM while only affecting PKA at 170 µM (0.17 mmol/L). In stark contrast, staurosporine inhibits PKC at 30 nM and PKA at 60 nM, displaying almost no functional selectivity between the two kinases [1].

| Evidence Dimension | Inhibitory Concentration (IC50) for PKC vs. PKA |

| Target Compound Data | Chelerythrine: PKC IC50 = 0.7 µM; PKA IC50 = 170 µM |

| Comparator Or Baseline | Staurosporine: PKC IC50 = 0.03 µM; PKA IC50 = 0.06 µM |

| Quantified Difference | Chelerythrine exhibits ~240-fold selectivity for PKC over PKA, whereas staurosporine shows merely a 2-fold difference. |

| Conditions | In vitro kinase activity assays evaluating ischemic preconditioning models. |

Buyers must procure chelerythrine when experimental designs strictly require the isolation of PKC-dependent pathways without the confounding cross-inhibition of PKA.

Off-Target Transporter Interference: Chelerythrine vs. Ro 31-8220

In cellular assays involving drug transport, the choice of PKC inhibitor critically impacts data integrity. Research utilizing OCT1-transfected HEK293 and HepaRG cells reveals that the BIM-class inhibitor Ro 31-8220 potently cis-inhibits the uptake of the reference OCT1 substrate tetraethylammonium (TEA) with an IC50 of 0.18 µM. Chelerythrine, conversely, does not inhibit OCT1 activity at standard PKC-inhibitory concentrations, preserving native transporter function [1].

| Evidence Dimension | Inhibition of Organic Cation Transporter 1 (OCT1) |

| Target Compound Data | Chelerythrine: No significant OCT1 inhibition at working concentrations. |

| Comparator Or Baseline | Ro 31-8220: Potent cis-inhibition of OCT1 (IC50 = 0.18 µM). |

| Quantified Difference | Chelerythrine maintains full OCT1 transport capacity, whereas Ro 31-8220 acts as a potent, PKC-independent OCT1 blocker. |

| Conditions | Tetraethylammonium (TEA) uptake assays in OCT1-transfected HEK293 and human hepatic HepaRG cells. |

Procurement for hepatotoxicity or drug-efflux studies must prioritize chelerythrine to ensure PKC inhibition does not artificially suppress cellular drug uptake mechanisms.

Formulation and Structural State: Free Base vs. Chloride Salt

The physical form of chelerythrine dictates its processability and behavior in solution. The chelerythrine free base (CAS 34316-15-9) is highly soluble in aprotic organic solvents like DMSO (>10 mg/mL) and exists in a pH-dependent equilibrium, forming an alkanolamine pseudobase in the presence of water and alkaline ions. In contrast, chelerythrine chloride (CAS 3895-92-9) is locked in the quaternary iminium salt form, offering direct but limited aqueous solubility (~1-10 mM) [1].

| Evidence Dimension | Solubility Profile and Structural Equilibrium |

| Target Compound Data | Chelerythrine Free Base (CAS 34316-15-9): High organic solubility (>10 mg/mL in DMSO); forms alkanolamine pseudobase. |

| Comparator Or Baseline | Chelerythrine Chloride (CAS 3895-92-9): Aqueous solubility (~1-10 mM); locked as quaternary iminium. |

| Quantified Difference | The free base enables high-concentration organic stock formulation and lipid partitioning, while the chloride salt is restricted to lower-concentration aqueous dosing. |

| Conditions | Stock solution preparation and structural analysis via NMR/X-ray diffraction in varying solvent polarities. |

Buyers developing lipid-nanoparticle formulations or requiring strictly non-aqueous, high-concentration stocks must procure the free base rather than the chloride salt.

Signal Transduction Pathway Isolation

Due to its >240-fold selectivity for PKC over PKA, chelerythrine is the preferred reagent for dissecting complex intracellular signaling cascades where pan-kinase inhibitors like staurosporine would produce uninterpretable, multi-target suppression [1].

Hepatocyte and Drug Transport Assays

Because chelerythrine does not inhibit OCT1—unlike BIM-class inhibitors such as Ro 31-8220—it is ideally suited for studying PKC regulation in hepatic models (e.g., HepaRG cells) without artificially altering the uptake of cationic drugs or confounding pharmacokinetic data [2].

Lipid-Based Formulation and Organic Extractions

The free base form (CAS 34316-15-9) is specifically required for applications demanding high solubility in aprotic solvents (like DMSO) or when studying the pH-dependent equilibrium between the iminium and alkanolamine pseudobase forms in lipid membranes, where the chloride salt would be physically inadequate [3].

Application Fit Matrix

References

- [1] Liu, Y., et al. (1994). Protein kinase C. Its role in ischemic preconditioning in the rat. Circulation Research, 75(3), 586-590.

- [2] Jouan, E., et al. (2015). Protein Kinase C-Independent Inhibition of Organic Cation Transporter 1 Activity by the Bisindolylmaleimide Ro 31-8220. PLOS One, 10(12), e0144667.

- [3] Dvorák, Z., et al. (2006). Quaternary Benzo[c]phenanthridines Sanguinarine and Chelerythrine: A Review of Investigations from Chemical and Biological Studies. Heterocycles, 68(11), 2403-2422.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

478-03-5 (hydroxide)

GHS Hazard Statements

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Characterizing the cytotoxic effects and several antimicrobial phytocompounds of Argemone mexicana

Danielle Annette Orozco-Nunnelly, Jeffery Pruet, Clara Patricia Rios-Ibarra, Estefany Lucia Bocangel Gamarra, Theodore Lefeber, Teodora NajdeskaPMID: 33826680 DOI: 10.1371/journal.pone.0249704

Abstract

Commonly called the Mexican prickly poppy, Argemone mexicana is a stress-resistant member of the Papaveraceae family of plants that has been used in traditional medicine for centuries by indigenous communities in Mexico and Western parts of the United States. This plant has been exploited to treat a wide variety of ailments, with reported antimicrobial and antioxidant properties, as well as cytotoxic effects against some human cancer cell lines. Due to its various therapeutic uses and its abundance of secondary metabolites, A. mexicana has great potential as a drug discovery candidate. Herein, the germination conditions of A. mexicana are described and the cytotoxic activities of different parts (seeds, leaves, inner vs. outer roots) of the plant from methanol or hexane extracts are preliminarily characterized against cells of seven unique organisms. When comparing 1 mg of each sample normalized to background solvent alone, A. mexicana methanol outer root and leaf extracts possessed the strongest antimicrobial activity, with greatest effects against the Gram-positive bacteria tested, and less activity against the Gram-negative bacteria and fungi tested. Additionally, using the MTT colorimetric assay, the outer root methanol and seed hexane extracts displayed pronounced inhibitory effects against human colon cancer cells. Quantification of c-MYC (oncogene) and APC (tumor suppressor) mRNA levels help elucidate how the A. mexicana root methanol extract may be affecting colon cancer cells. After ultra-performance liquid chromatography coupled with mass spectrometry and subsequent nuclear magnetic resonance analysis of the root and leaf methanol fractions, two main antibacterial compounds, chelerythrine and berberine, have been identified. The roots were found to possess both phytocompounds, while the leaf lacked chelerythrine. These data highlight the importance of plants as an invaluable pharmaceutical resource at a time when antimicrobial and anticancer drug discovery has plateaued.Chelerythrine Ameliorates Pulmonary Fibrosis via Activating the Nrf2/ARE Signaling Pathway

Ling Peng, Li Wen, Qingfeng Shi, Feng Gao, Bin Huang, Changming WangPMID: 33580396 DOI: 10.1007/s12013-021-00967-0

Abstract

Chelerythrine (CHE) is a natural benzophenanthridine alkaloid, which has shown its anti-fibrosis activity in kidney and liver, while the impact of CHE in pulmonary fibrosis is still unclear. This study is developed to explore the impact and mechanism of CHE in pulmonary fibrosis. Pulmonary fibrosis mouse models were established through intratracheal injection of bleomycin (BLM), after which the mice were intraperitoneally injected with CHE (0.375 or 0.75 mg/kg/d) every other day. The mice were sacrificed at the 28th day to collect blood serum, bronchoalveolar lavage fluid (BALF), and pulmonary tissues. Then, the severity of pulmonary fibrosis and the expression of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2) in the pulmonary tissues were detected. Western blot analysis quantified the expressions of fibronectin and alpha-smooth muscle actin (α-SMA). The levels of 4-hydroxynonenal (4-HNE), glutathione (GSH), superoxide dismutase (SOD), TGF-β and hydroxyproline (HP) in the BALF, and pulmonary tissues were measured. The expression levels of Nrf2 and its downstream genes, hemeoxygenase-1 (HO-1) and NAD (P) H: quinone oxidoreductase (NQO1) were examined. CHE at the concentration of 0.375 or 0.75 mg/kg/d could attenuate pulmonary fibrosis. CHE injection reduced the expression levels of fibronectin, α-SMA, and TGF-β, upregulated the levels of SOD and GSH and decreased the levels of 4-HNE and HP. Also, CHE increased the expressions of Nrf2, HO-1, and NQO1. Treatment of Nrf2/antioxidant response element (ARE) inhibitor could block the Nrf2/ARE signaling pathway, thus perturbing the inhibition of CHE on BLM-stimulated pulmonary fibrosis in mice. CHE alleviates BLM-induced pulmonary fibrosis in mice through activating the Nrf2/ARE pathway to increase the activity of antioxidant enzymes.Intracellular Kinase Mechanism of the Cytoprotective Action of Adaptation to Chronic Hypoxia in Anoxia/Reoxygenation of Cardiomyocytes

N V Naryzhnaya, E S Prokudina, A S SkryabinaPMID: 32889568 DOI: 10.1007/s10517-020-04905-7

Abstract

On the model of anoxia/reoxygenation of isolated cardiomyocytes, we studied the role of kinases in the implementation of the cytoprotective effect of chronic continuous normobaric hypoxia (21 days on continuous exposure of rats at 12% O). Anoxia/reoxygenation of cardiomyocytes from intact rats caused death of 16.5% cells, which was accompanied by the release of lactate dehydrogenase; in suspension of cardiomyocytes from adapted rats, only 6.8% cells died and the release of lactate dehydrogenase was lower by 60%. Incubation of cells with inhibitors of protein kinase C (chelerythrin, 10 mM), protein kinase Cδ (rottlerin, 1 μM), tyrosine kinases (genistein, 50 μM), but not with PI3K inhibitor (wortmannin, 100 nM) eliminated the cytoprotective effect of chronic continuous normobaric hypoxia. Thus, the cytoprotective effect of chronic normobaric hypoxia is realized through activation of protein kinase Cδ and tyrosine kinases, but not through PI3K.

Chelerythrine hydrochloride inhibits proliferation and induces mitochondrial apoptosis in cervical cancer cells via PI3K/BAD signaling pathway

Tianfeng Yang, Rui Xu, Qi Su, Hongying Wang, Feng Liu, Bingling Dai, Bo Wang, Yanmin ZhangPMID: 32791301 DOI: 10.1016/j.tiv.2020.104965

Abstract

Cervical cancer is the fourth most common female cancer worldwide, and drug targeted therapy plays a crucial role in delaying the progression of cervical carcinoma. Chelerythrine hydrochloride (CHE) is a natural alkaloid, which is a focal point in anti-tumor research. In this study, we investigated the effect of CHE on HeLa cells by using MTT assay, RTCA, and colony formation assay. In addition, the flow cytometric analysis, immunofluorescence staining assay and western blot analysis were performed to study the mechanism of CHE. The results showed that CHE exhibited a significant inhibitory effect in HeLa cells, and it could suppress the expression of PI3K subunits in a dose-dependent manner. Moreover, we found that the treatment of CHE further restrained the downstream AKT/mTOR and PKCα signaling. In addition, CHE induced mitochondrial apoptosis of HeLa cells by regulating the BCL-2 family member's expression. Immunofluorescence staining assay indicated that AIF and Cytochrome C were translocated from mitochondria to cytoplasm or nucleus, and notable changes in mitochondrial morphology of HeLa cells were also observed. Finally, the aberrant expression of CHE led to the mitochondrial apoptosis by upregulating the expression of APAF1, Cleaved-Caspase9, Cleaved-Caspase3, and Cleaved-PARP. In summary, CHE suppresses the proliferation of HeLa cells by trigging the mitochondrial apoptosis through the PI3K/BAD signaling pathway.Chelerythrine Chloride: A Potential Rumen Microbial Urease Inhibitor Screened by Targeting UreG

Xiaoyin Zhang, Yue He, Zhanbo Xiong, Min Li, Ming Li, Nan Zheng, Shengguo Zhao, Jiaqi WangPMID: 34360977 DOI: 10.3390/ijms22158212

Abstract

Inhibition of ruminal microbial urease is of particular interest due to its crucial role in regulating urea-N utilization efficiency and nitrogen pollution in the livestock industry. Acetohydroxamic acid (AHA) is currently the only commercially available urease inhibitor, but it has adverse side effects. The urease accessory protein UreG, which facilitates the functional incorporation of the urease nickel metallocentre, has been proposed in developing urease inhibitor through disrupting urease maturation. The objective of this study was to screen natural compounds as potential urease inhibitors by targeting UreG in a predominant ruminal microbial urease. In silico screening and in vitro tests for potential inhibitors were performed using molecular docking and an assay for the GTPase activity of UreG. Chelerythrine chloride was selected as a potential urease inhibitor of UreG with an inhibition concentration ICvalue of 18.13 μM. It exhibited mixed inhibition, with the K

value being 26.28 μM. We further explored its inhibition mechanism using isothermal titration calorimetry (ITC) and circular dichroism (CD) spectroscopy, and we found that chelerythrine chloride inhibited the binding of nickel to UreG and induced changes in the secondary structure, especially the α-helix and β-sheet of UreG. Chelerythrine chloride formed a pi-anion interaction with the Asp41 residue of UreG, which is an important residue in initiating the conformational changes of UreG. In conclusion, chelerythrine chloride exhibited a potential inhibitory effect on urease, which provided new evidence for strategies to develop novel urease inhibitors targeting UreG to reduce nitrogen excretion from ruminants.

Yoda1 and phosphatidylserine exposure in red cells from patients with sickle cell anaemia

R Wadud, A Hannemann, D C Rees, J N Brewin, J S GibsonPMID: 33208899 DOI: 10.1038/s41598-020-76979-2

Abstract

Phosphatidylserine (PS) exposure is increased in red cells from sickle cell anaemia (SCA) patients. Externalised PS is prothrombotic and attractive to phagocytes and activated endothelial cells and thus contributes to the anaemic and ischaemic complications of SCA. The mechanism of PS exposure remains uncertain but it can follow increased intracellular Caconcentration ([Ca

]

). Normally, [Ca

]

is maintained at very low levels but in sickle cells, Ca

permeability is increased, especially following deoxygenation and sickling, mediated by a pathway sometimes called P

. The molecular identity of P

is also unclear but recent work has implicated the mechanosensitive channel, PIEZO1. We used Yoda1, an PIEZO1 agonist, to investigate its role in sickle cells. Yoda1 caused an increase in [Ca

]

and PS exposure, which was inhibited by its antagonist Dooku1 and the PIEZO1 inhibitor GsMTx4, consistent with functional PIEZO1. However, PS exposure did not necessitate an increase in [Ca

]

. Two PKC inhibitors were also tested, chelerytherine chloride and calphostin C. Both reduced PS exposure whilst chelerytherine chloride also reduced Yoda1-induced increases in [Ca

]

. Findings are therefore consistent with the presence of PIEZO1 in sickle cells, able to mediate Ca

entry but that PKC was also involved in both Ca

entry and PS exposure.

Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation

Daniela Marasco, Caterina Vicidomini, Pawel Krupa, Federica Cioffi, Pham Dinh Quoc Huy, Mai Suan Li, Daniele Florio, Kerensa Broersen, Maria Francesca De Pandis, Giovanni N RovielloPMID: 33098838 DOI: 10.1016/j.cbi.2020.109300

Abstract

Herein we present a comparative study of the effects of isoquinoline alkaloids belonging to benzo[c]phenanthridine and berberine families on β-amyloid aggregation. Results obtained using a Thioflavine T (ThT) fluorescence assay and circular dichroism (CD) spectroscopy suggested that the benzo[c]phenanthridine nucleus, present in both sanguinarine and chelerythrine molecules, was directly involved in an inhibitory effect of Aβaggregation. Conversely, coralyne, that contains the isomeric berberine nucleus, significantly increased propensity for Aβ

to aggregate. Surface Plasmon Resonance (SPR) experiments provided quantitative estimation of these interactions: coralyne bound to Aβ

with an affinity (K

= 11.6 μM) higher than benzo[c]phenanthridines. Molecular docking studies confirmed that all three compounds are able to recognize Aβ

in different aggregation forms suggesting their effective capacity to modulate the Aβ

self-recognition mechanism. Molecular dynamics simulations indicated that coralyne increased the β-content of Aβ

, in early stages of aggregation, consistent with fluorescence-based promotion of the Aβ

self-recognition mechanism by this alkaloid. At the same time, sanguinarine induced Aβ

helical conformation corroborating its ability to delay aggregation as experimentally proved in vitro. The investigated compounds were shown to interfere with aggregation of Aβ

demonstrating their potential as starting leads for the development of therapeutic strategies in neurodegenerative diseases.

Coronavirus disease 2019 (COVID-19), human erythrocytes and the PKC-alpha/-beta inhibitor chelerythrine -possible therapeutic implication

Mehrdad Ghashghaeinia, Peter Dreischer, Thomas Wieder, Martin KöberlePMID: 33305655 DOI: 10.1080/15384101.2020.1859197

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) causes COVID-19. Until now, diverse drugs have been used for the treatment of COVID-19. These drugs are associated with severe side effects, e.g. induction of erythrocyte death, named eryptosis. This massively affects the oxygen (O) supply of the organism. Therefore, three elementary aspects should be considered simultaneously: (1) a potential drug should directly attack the virus, (2) eliminate virus-infected host cells and (3) preserve erythrocyte survival and functionality. It is known that PKC-α inhibition enhances the vitality of human erythrocytes, while it dose-dependently activates the apoptosis machinery in nucleated cells. Thus, the use of chelerythrine as a specific PKC-alpha and -beta (PKC-α/-β) inhibitor should be a promising approach to treat people infected with SARS-CoV-2.

Explore Compound Types